molecular formula C16H33NO B1679372 Decanamide, N,N-dipropyl- CAS No. 24928-26-5

Decanamide, N,N-dipropyl-

Cat. No. B1679372
CAS RN: 24928-26-5
M. Wt: 255.44 g/mol
InChI Key: XRGQSRGEPOBQIF-UHFFFAOYSA-N
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Description

Decanamide, N,N-dipropyl- is a chemical compound with the molecular formula C16H33NO . It is also known by other names such as N,N-dipropyldodecanamide .


Molecular Structure Analysis

The molecular structure of Decanamide, N,N-dipropyl- can be represented by the InChIKey: YCIZYZRTRBPJSY-UHFFFAOYSA-N . The molecular weight of this compound is 255.44 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Decanamide, N,N-dipropyl- include a molecular weight of 255.44 and a density of 0.86g/cm3 .

Scientific Research Applications

Immunosuppressive and Anti-inflammatory Applications

Decanamide, N,N-dipropyl, particularly in the form of its derivative SK&F 105685 (N,N-dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride), has been investigated for its immunosuppressive and anti-inflammatory properties. Research indicates that SK&F 105685 can induce non-specific suppressor cells (SC), which have potential therapeutic applications in autoimmune diseases and in preventing rejection in tissue transplantation. This compound has shown effectiveness in rat models of autoimmune disease, such as adjuvant-induced arthritis and experimental encephalomyelitis, without causing generalized immunosuppression. This suggests its utility in diseases of autoimmune origin and in managing tissue transplantation (Badger et al., 1990) (Badger et al., 1993).

Antimicrobial Activity

N,N-disubstituted decanamides, a group to which Decanamide, N,N-dipropyl belongs, have been found to exhibit a broad spectrum of antimicrobial activity against various pathogenic organisms, including both gram-positive and gram-negative bacteria, yeasts, and molds. This suggests potential applications in developing new antimicrobial agents or treatments (Novak et al., 1969).

Alleviating Renal Allograft Rejection

Decanamide, N,N-dipropyl derivatives like SKF 105685 have shown significant efficacy in ameliorating renal allograft rejection in rat models. This effect may be related to its ability to induce suppressor activity and modify eicosanoid production, pointing towards its potential use in managing renal transplant rejection (Fan et al., 1993).

Anticancer Properties

Atiprimod, a derivative of Decanamide, N,N-dipropyl, has been studied for its anticancer properties. It shows the ability to suppress angiogenesis by inhibiting bFGF and VEGF-induced proliferation and migration, making it a candidate for cancer treatment, particularly in cases of multiple myeloma (Braiteh et al., 2006) (Hamasaki et al., 2005).

Plant Growth Regulation

Alkamides, related to N,N-disubstituted decanamides, have been observed to regulate plant development. Studies suggest that these compounds can influence root growth, lateral root formation, and shoot development in plants like Arabidopsis thaliana. This indicates a potential role for these compounds in agricultural and botanical applications (López‐Bucio et al., 2007) (Campos-Cuevas et al., 2008).

Safety And Hazards

Safety data sheets indicate that Decanamide, N,N-dipropyl- may cause skin irritation and may be harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to avoid getting it in the eyes, on the skin, or on clothing .

properties

IUPAC Name

N,N-dipropyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-16(18)17(14-5-2)15-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGQSRGEPOBQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067034
Record name Decanamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanamide, N,N-dipropyl-

CAS RN

24928-26-5
Record name N,N-Dipropyldecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24928-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dipropyldecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanamide,N-dipropyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88646
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Record name Decanamide, N,N-dipropyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIPROPYLDECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT8MX8XDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OF Bodenstein, JH Fales - 1976 - books.google.com
METHOD To determine the repellency of a compound, a modification of the method of Goodhue and Tissol (6) ³ was used. Ten male and ten female adult cockroaches were placed …
Number of citations: 17 books.google.com

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